molecular formula C16H19BO2S B3028989 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 459409-74-6

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B3028989
CAS No.: 459409-74-6
M. Wt: 286.2
InChI Key: BOTJOCNWKJVWRR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (1,3,2-dioxaborolane) backbone substituted with a 5-phenylthiophen-2-yl group. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of conjugated polymers, organic electronic materials, and pharmaceuticals . The phenylthiophene moiety enhances π-conjugation, making it valuable in optoelectronic applications such as OLEDs .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-11-10-13(20-14)12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJOCNWKJVWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671334
Record name 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459409-74-6
Record name 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 5-phenylthiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts can be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronate ester participates in palladium-catalyzed cross-couplings with aryl halides. A representative reaction with 4-bromotriphenylamine demonstrates:

  • Catalyst : Pd(dppf)Cl₂ (4 mol%) or Ni(dppf)(o-tol)Cl (1–2 mol%).

  • Base : K₃PO₄ (3 equiv).

  • Solvent : 1,4-Dioxane or THF.

  • Conditions : 80°C for 4 hours, achieving quantitative conversion .

Example Reaction :

text
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane + 4-Bromotriphenylamine → 4-(5-Phenylthiophen-2-yl)triphenylamine

Optimized Parameters :

ParameterOptimal ValueOutcomeSource
Catalyst Loading1–4 mol% Pd/Ni>90% conversion
Temperature80°CQuantitative yield
Solvent1,4-DioxaneEnhanced reactivity

Stability and Handling Considerations

  • Air Sensitivity : Requires storage under inert gas (argon/nitrogen) .

  • Thermal Stability : Decomposes above 170°C .

  • Solubility : Insoluble in water; soluble in THF, dichloromethane, and hot methanol .

Safety Data :

HazardPrecautionary MeasureSource
Skin/eye irritation (H315, H319)Use gloves/eye protection (P280, P305+)
Moisture sensitivityStore in cool, dark place (<15°C)

Functionalization of Thiophene Moieties

The 5-phenylthiophene group enables further derivatization:

  • Electrophilic Substitution : Bromination or formylation at the α-position of the thiophene ring .

  • Applications : Intermediate in organic electronics (e.g., OLEDs, conductive polymers) .

Case Study :
Formylation of the thiophene unit using DMF/POCl₃ yields 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, a precursor for optoelectronic materials .

Limitations and Challenges

  • Steric Hindrance : Bulky substituents on the thiophene ring reduce coupling efficiency .

  • Competitive Side Reactions : Protodeboronation observed under acidic conditions .

This compound’s versatility in cross-coupling chemistry and functionalization pathways makes it invaluable in materials science and pharmaceutical synthesis. Experimental protocols emphasize rigorous temperature control and catalyst selection to maximize efficiency .

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane is primarily used as a boronic acid pinacol ester in organic synthesis. It participates in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This makes it valuable for synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Material Science

The compound has been explored for its potential in creating advanced materials:

  • Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties make it suitable for use in OLEDs where it can act as an emissive layer or as a dopant to enhance light emission efficiency.
  • Conductive Polymers : It can be incorporated into polymer matrices to improve conductivity and stability of electronic devices.

Biological Applications

Research indicates potential applications in medicinal chemistry:

  • Drug Development : The compound's structure allows it to be modified to create analogs that may exhibit biological activity against various targets.
  • Biosensors : Its boron functionality can be utilized in the development of biosensors for detecting biomolecules due to its ability to form reversible covalent bonds with diols.

Case Study 1: Suzuki-Miyaura Coupling

In a study published in Journal of Organic Chemistry, researchers demonstrated the efficiency of this compound in Suzuki coupling reactions. The study reported high yields when coupling aryl halides with phenylboronic esters under mild conditions. This highlights its utility in synthesizing biaryl compounds relevant to pharmaceuticals .

Case Study 2: OLED Applications

A research article in Advanced Materials explored the use of this compound in OLED devices. The authors synthesized a series of derivatives and tested their photophysical properties. The results indicated that devices incorporating these derivatives exhibited enhanced luminance and efficiency compared to traditional materials .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, where the boron atom acts as a key intermediate. The molecular targets and pathways involved include:

    Carbon-Carbon Bond Formation: The boron atom facilitates the formation of carbon-carbon bonds in cross-coupling reactions.

    Stabilization of Reactive Intermediates: The boron-containing moiety can stabilize reactive intermediates, making it a valuable tool in complex organic syntheses.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and properties of the target compound with analogous derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane 5-Phenylthiophen-2-yl C₁₅H₁₉BO₂S 274.19 Enhanced conjugation for OLEDs ; Suzuki coupling precursor
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophen-2-yl C₉H₁₅BO₂S 214.10 Simpler structure; lower steric hindrance for coupling reactions
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl C₁₄H₁₇BO₂ 228.10 Alkyne-based reactivity; potential for alkyne-azide cycloadditions
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane 2-Methylbenzo[b]thiophen-3-yl C₁₅H₁₉BO₂S 274.19 Extended aromaticity; improved thermal stability
2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dimethylphenyl C₁₄H₂₁BO₂ 232.13 Sterically hindered; selective meta-functionalization

Key Observations:

  • The 5-phenylthiophen-2-yl group in the target compound provides a balance between conjugation and steric bulk, optimizing its use in cross-coupling reactions for optoelectronic materials .
  • Thiophen-2-yl derivatives (e.g., ) lack the phenyl extension, reducing steric hindrance but limiting electronic delocalization.
  • Phenylethynyl analogs (e.g., ) exhibit distinct reactivity due to the triple bond, enabling orthogonal functionalization pathways.
  • Benzo[b]thiophene derivatives (e.g., ) offer enhanced thermal stability and extended π-systems, suitable for high-performance organic semiconductors.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s phenylthiophene group facilitates coupling with aryl halides, producing conjugated systems critical for OLEDs . Thiophen-2-yl analogs exhibit faster coupling kinetics due to lower steric demand .
  • Steric Effects : 3,5-Dimethylphenyl derivatives (e.g., ) show reduced reactivity in coupling reactions due to steric hindrance, favoring selective meta-substitution .
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups in ) deactivate the boronic ester, while electron-donating groups (e.g., methyl in ) enhance reactivity.

Research Findings and Trends

  • Regioselectivity : Substitutents like fluorine or methyl groups drastically alter borylation selectivity. For example, HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with tailored ligands achieves ortho/meta selectivity in aromatic C–H activation .
  • Thermal Stability : Benzo[b]thiophene derivatives exhibit superior thermal stability (decomposition >300°C), making them suitable for high-temperature processing in device fabrication .
  • Emerging Applications : Phenylethynyl borolanes (e.g., ) are being explored in click chemistry for bioconjugation, leveraging their alkyne functionality .

Biological Activity

4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 459409-74-6) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure enables various biological interactions that are crucial for its role in pharmaceutical applications.

  • Molecular Formula : C₁₆H₁₉BO₂S
  • Molecular Weight : 286.20 g/mol
  • Purity : Typically ≥95% .
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to act as a boron reagent in various chemical reactions. It is particularly noted for its role in:

  • Borylation Reactions : Facilitating the introduction of boron into organic molecules, which can enhance their biological activity.
  • Hydroboration : Reacting with alkenes and alkynes to form organoboron compounds that serve as intermediates in drug synthesis .

Anticancer Potential

Research indicates that boron-containing compounds can exhibit anticancer properties. The mechanism often involves:

  • Inhibition of Cancer Cell Proliferation : Some studies suggest that derivatives of boronic acids can inhibit the growth of cancer cells by interfering with cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics:

  • GI Absorption : High absorption potential.
  • Blood-Brain Barrier (BBB) Permeability : Capable of penetrating the BBB, which is crucial for CNS-targeted therapies .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study evaluated the effectiveness of various boron compounds in inhibiting tumor growth in vitro and in vivo. The results indicated that compounds similar to 4,4,5,5-tetramethyl-dioxaborolane showed significant reductions in tumor size and proliferation rates .
  • Enzyme Inhibition Studies :
    • Investigations into the inhibitory effects on cytochrome P450 enzymes revealed that this compound acts as a moderate inhibitor of CYP2D6 and CYP3A4. This suggests potential drug-drug interaction risks when co-administered with other medications metabolized by these enzymes .

Data Table

PropertyValue
Molecular FormulaC₁₆H₁₉BO₂S
Molecular Weight286.20 g/mol
Purity≥95%
GI AbsorptionHigh
BBB PermeabilityYes
CYP Enzyme InhibitionCYP2D6 (Moderate), CYP3A4 (Moderate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(5-phenylthiophen-2-yl)-1,3,2-dioxaborolane

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